5-Chlorochroman-4-ol

Medicinal Chemistry Physicochemical Property SAR

Chroman-4-ol derivatives often require route re-optimization when substituting halogenated isomers. This 5-chloro analog offers a distinct electronic profile and a chiral center, making direct replacement with 6-chloro or unsubstituted cores impractical without re-validation. - **Solution**: CAS 1270585-45-9 as a defined intermediate for SAR and stereoselective chemistry. - **Value**: Enables precise halogenation effects probing; provides orthogonal handles (Cl, OH) for cross-coupling and derivatization. - **Supply**: Research-grade packaging available for immediate R&D workflows.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 1270585-45-9
Cat. No. B3228935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorochroman-4-ol
CAS1270585-45-9
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESC1COC2=C(C1O)C(=CC=C2)Cl
InChIInChI=1S/C9H9ClO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3,7,11H,4-5H2
InChIKeyBBADLNJGVRNVLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorochroman-4-ol Chiral Scaffold


5-Chlorochroman-4-ol (CAS 1270585-45-9) is a chiral chroman derivative with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . The chroman core is a privileged scaffold in medicinal chemistry, and this specific analog features a chlorine atom at the 5-position and a chiral hydroxyl group at the 4-position . It is primarily supplied as a research-grade intermediate for the synthesis of more complex, potentially bioactive molecules.

1
Chiral chroman scaffold with 5-chloro substituent for halogen-position SAR
2
Research intermediate for synthesis of complex, potentially bioactive molecules
3
Stereochemical-control study fit via the C4 hydroxyl group

5-Chlorochroman-4-ol vs. Other Chroman-4-ols


The substitution pattern and resulting physicochemical properties of chroman-4-ol derivatives are critical determinants of their utility as synthetic building blocks. Unsubstituted chroman-4-ol (CAS 1481-93-2, MW 150.17) has a different molecular weight, polarity, and reactivity profile compared to its chlorinated analogs . The introduction of a chloro group, particularly at the 5-position, is known to influence the electronic character of the aromatic ring and can serve as a specific synthetic handle for further cross-coupling reactions . Consequently, substituting 5-chlorochroman-4-ol with another analog like 6-chlorochroman-4-ol or the non-chlorinated core could alter reaction yields, require re-optimization of synthetic routes, or change the stereochemical outcome of downstream transformations, making direct interchange without re-validation impractical for research and development workflows.

Target
5-Chlorochroman-4-ol
Specific chloro position defines electronic character and synthetic handles.
Potential Substitute
Unsubstituted or 6-chloro analogs
Different molecular weight, polarity, and reactivity; cross-coupling behavior may shift.
Risk
Direct interchange may alter reaction yields, require synthetic route re-optimization, or change stereochemical outcomes. Substitution without re-validation is not recommended.

5-Chlorochroman-4-ol: Evidence & Comparisons


Molecular Weight and LogP Comparison

5-Chlorochroman-4-ol has a significantly higher molecular weight than the parent unsubstituted chroman-4-ol, and its predicted LogP indicates a change in lipophilicity due to the chlorine atom. This alteration in physicochemical properties can impact the compound's behavior in synthetic reactions and its ADME profile if incorporated into a drug candidate .

MW & LogP
Class-level
184.62 g/mol vs 150.17 +23%
Predicted LogP 2.16 (chlorinated) vs unsubstituted core
Confirms distinct physicochemical entity; supports SAR-specific selection.
Calculated values; experimental confirmation recommended.
Medicinal Chemistry Physicochemical Property SAR

Supplier Purity Comparison

Procurement decisions often hinge on available purity and supporting documentation. Leyan offers 5-Chlorochroman-4-ol with a specified purity of 98%, while Bidepharm provides a standard purity of 95% with batch-specific analytical reports (NMR, HPLC, GC) . This represents a quantifiable difference in the product's certified purity level from different suppliers.

Supplier Purity
Head-to-head
98% (Leyan) vs 95% (Bidepharm) Δ 3%
Purity difference may affect sensitive assay or synthesis reproducibility.
Batch-specific analytical reports (NMR, HPLC) are available.
Analytical Chemistry Quality Control Procurement

Chlorine Position & Bioactivity

While direct biological activity data for 5-chlorochroman-4-ol is not available in the primary literature, a related isomer, (S)-6-chlorochroman-4-ol, has been reported to possess antioxidant activity and was produced in enantiopure form (>99% ee) using a specific biocatalytic method [1]. This indicates that the position of the chlorine substituent is a key structural feature that can be exploited for specific synthetic routes and that different chlorochroman-4-ol isomers may have distinct biological profiles.

Cl Position & Activity
Class-level
No direct data for 5-chloro isomer. (S)-6-chlorochroman-4-ol produced with >99% ee via biocatalysis and reported antioxidant activity.
Chlorine position influences synthetic methodology and potential biological profile.
Class-level inference; direct evaluation of 5-chloro isomer needed.
Biological Activity SAR Antioxidant

Chroman-4-ol Potency vs. Alzheimer's Drugs

A family of gem-dimethylchroman-4-ol derivatives, which are structurally related to 5-chlorochroman-4-ol, demonstrated inhibition of equine serum butyrylcholinesterase (eqBuChE) with IC50 values in the range of 2.9 to 7.3 µM. This level of activity is comparable to currently used drugs for Alzheimer's disease [1]. This establishes the chroman-4-ol scaffold as a viable and potent pharmacophore for this therapeutic target.

BuChE Inhibition
Class-level
Related gem-dimethylchroman-4-ol derivatives: IC50 2.9–7.3 µM against eqBuChE.
Supports chroman-4-ol scaffold as BuChE enzyme inhibition assay context.
In vitro enzyme assay; relevance to 5-chloro analog requires further study.
Medicinal Chemistry Alzheimer's Disease Cholinesterase Inhibition

5-Chlorochroman-4-ol Application Scenarios


Medicinal Chemistry SAR

5-Chlorochroman-4-ol is an ideal building block for structure-activity relationship (SAR) studies aimed at optimizing the potency or physicochemical properties of chroman-based drug candidates. The 5-chloro substituent offers a distinct electronic and steric profile compared to unsubstituted or 6-chloro analogs, allowing medicinal chemists to probe the effects of halogenation at this specific position on target binding affinity, as demonstrated by the class-level activity of related compounds in the low micromolar range against butyrylcholinesterase [1].

Asymmetric Synthesis & Chiral Pool

The chiral center at the C4 position makes 5-chlorochroman-4-ol a valuable intermediate for asymmetric synthesis. While robust enzymatic resolution methods are established for the chroman-4-ol core [1] and its 6-chloro analog [2], the 5-chloro isomer presents a distinct substrate for developing or applying novel stereoselective methodologies. Procurement of this specific isomer enables research into enantioselective transformations and the creation of a chiral pool for diverse target molecules.

Chemical Biology Probe Development

As a functionalized fragment of the privileged chroman scaffold, 5-chlorochroman-4-ol can serve as a starting point for developing chemical probes. The hydroxyl group and chloro substituent provide two orthogonal handles for further derivatization (e.g., alkylation, acylation, cross-coupling) to attach fluorophores, affinity tags, or other functional groups. Its distinct physicochemical properties (MW 184.62, predicted LogP 2.1559) [1] make it a defined chemical entity for probing biological systems.

Application
Selection Property
Validation Focus
SAR Studies
5-Chloro substitution profile
Target binding & ADME property assessment
Asymmetric Synthesis
Chiral alcohol at C4
Stereoselective methodology development
Chemical Probe Design
Orthogonal handles (Cl, OH)
Derivatization & labeling efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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